

(Tetrahydrofuran-3-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548

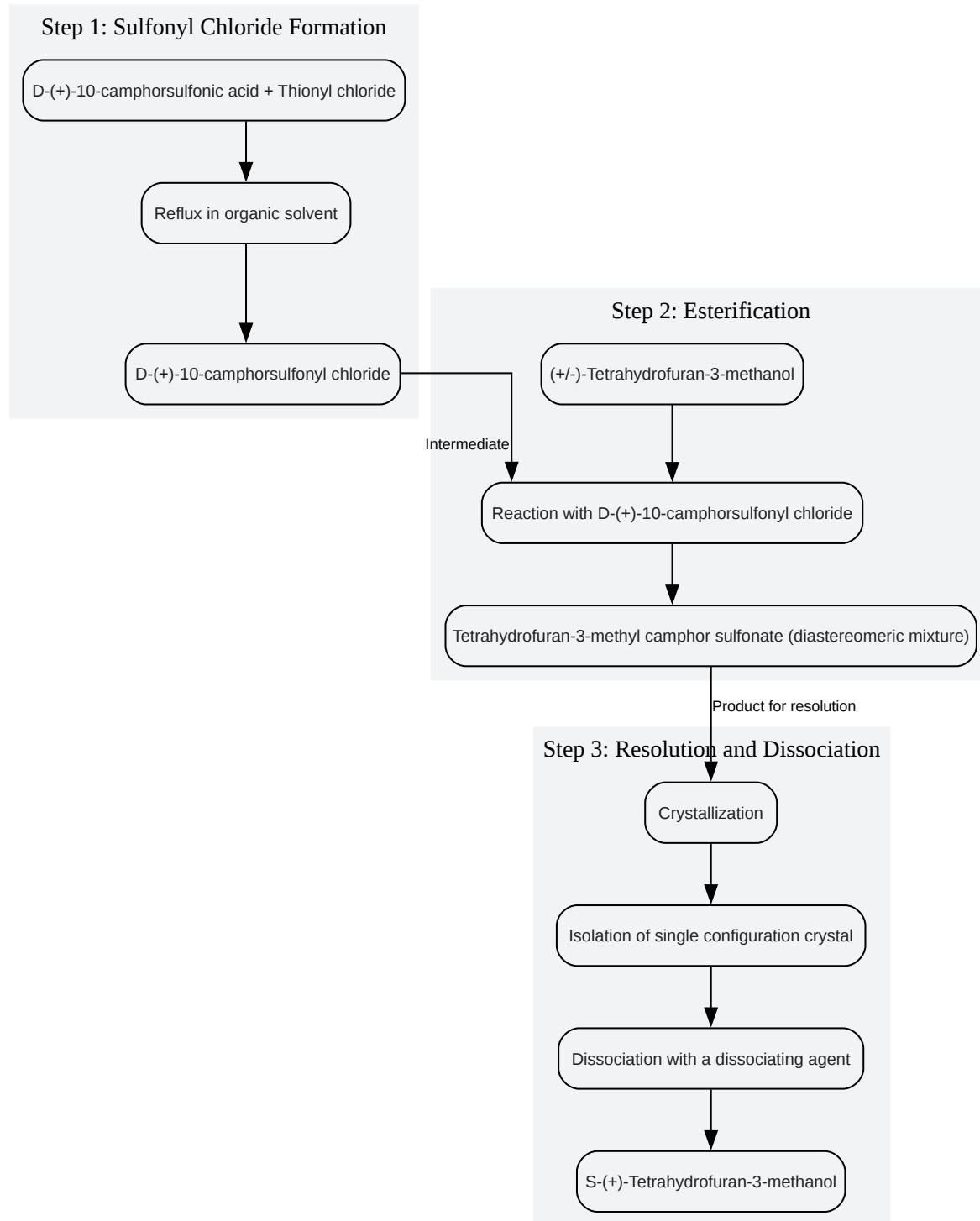
[Get Quote](#)

Technical Guide: (Tetrahydrofuran-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the chemical properties, synthesis, and analysis of **(Tetrahydrofuran-3-yl)methanol**, a key intermediate in various chemical syntheses.

Core Molecular Data


(Tetrahydrofuran-3-yl)methanol is a heterocyclic organic compound valued for its role as a building block in the synthesis of more complex molecules. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C5H10O2	[1] [2] [3]
Molecular Weight	102.13 g/mol	[1] [2] [3]
CAS Number	15833-61-1	[1] [2]
MDL Number	MFCD00075198	[1] [2]

Synthesis Protocol: Enantioselective Synthesis of S-(+)-Tetrahydrofuran-3-methanol

A method for the synthesis of the S-(+) enantiomer of **(Tetrahydrofuran-3-yl)methanol** involves a resolution process using a chiral resolving agent, D-(+)-10-camphorsulfonic acid.^[1] The general workflow is outlined below.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for S-(+)-Tetrahydrofuran-3-methanol.

Methodology:

- Preparation of D-(+)-10-camphorsulfonyl chloride: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent under reflux conditions for 2 to 6 hours.[1] The molar ratio of the camphorsulfonic acid to thionyl chloride is typically between 1:1 and 1:2.
- Esterification: The resulting D-(+)-10-camphorsulfonyl chloride is then reacted with racemic (+/-)-**(Tetrahydrofuran-3-yl)methanol** to form the diastereomeric ester, tetrahydrofuran-3-methyl camphor sulfonate.[1]
- Crystallization and Resolution: The diastereomeric mixture is allowed to stand, leading to the crystallization of a single configuration of the tetrahydrofuran-3-methyl camphor sulfonate due to configuration inversion during the process.[1]
- Dissociation: The isolated crystal of the single diastereomer is then treated with a dissociation agent to yield the target enantiomer, S-(+)-Tetrahydrofuran-3-methanol.[1] The product can be purified via column chromatography.

Analytical Protocol: Quantification by Gas Chromatography

The quantification of tetrahydrofuran and its derivatives in solution can be achieved using gas chromatography (GC) coupled with a flame ionization detector (FID). A common method involves headspace solid-phase microextraction (SPME) for sample introduction.

Logical Flow for GC Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for GC-FID analysis of Tetrahydrofuran.

Methodology:

- Sample Preparation: Samples containing **(Tetrahydrofuran-3-yl)methanol** are prepared, often by dilution in a suitable solvent. For analysis of residues, a standard addition method or an external standard calibration curve can be utilized.[3]
- Headspace SPME: An automated headspace solid-phase microextraction is employed for sample extraction. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is commonly used.[3] Optimized extraction conditions are determined using standards.
- Gas Chromatography: The extracted analytes are desorbed from the SPME fiber in the heated injection port of the gas chromatograph and separated on a suitable column. A flame ionization detector (FID) is used for detection.[3]
- Quantification: The concentration of **(Tetrahydrofuran-3-yl)methanol** is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of tetrahydrofuran and methanol in distillation residue samples by automated headspace solid-phase microextraction-gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Tetrahydrofuran-3-yl)methanol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103548#tetrahydrofuran-3-yl-methanol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com